![molecular formula C17H24N2O B2569064 4-Butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 860611-69-4](/img/structure/B2569064.png)
4-Butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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Description
“4-Butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile” is a chemical compound with the CAS Number 860611-69-4 . Its molecular formula is C17H24N2O .
Physical And Chemical Properties Analysis
The predicted density of this compound is 1.06±0.1 g/cm3 . The predicted boiling point is 411.6±45.0 °C . The molecular weight is 272.39 .Scientific Research Applications
Synthesis and Biological Activity
- Cardiovascular Activity: A study synthesized derivatives of hexahydroquinoline and evaluated their activity on calcium channel antagonists, providing insight into potential cardiovascular applications (Gupta & Misra, 2008).
- Photovoltaic Properties: Another research focused on the photovoltaic properties of hexahydroquinoline derivatives, highlighting their potential in organic-inorganic photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
- Antimicrobial Activities: Derivatives of hexahydroquinoline have been synthesized and evaluated for their antimicrobial activities, indicating their potential in developing new antimicrobial agents (Ghoneim, El-Farargy, & Abdelaziz, 2014).
Material Science and Chemistry
- Optical and Structural Properties: Studies have explored the structural and optical properties of hexahydroquinoline derivatives, which could be significant in material science and optoelectronics (Zeyada, El-Nahass, & El-Shabaan, 2016).
- Green Synthesis: The green synthesis of polysubstituted quinoline and benzoquinoline derivatives using ionic liquids presents an environmentally friendly approach in chemical synthesis (Sun, Cai, & Wang, 2015).
Molecular and Quantum Studies
- Quantum Chemical Studies: Quantum chemical studies on the molecular structure and properties of quinoline derivatives have been conducted, which are critical for understanding their potential applications in various fields (Wazzan, Al-Qurashi, & Faidallah, 2016).
properties
IUPAC Name |
4-butyl-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-5-6-7-12-13(10-18)11(2)19-14-8-17(3,4)9-15(20)16(12)14/h12,19H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVKIQMLTVKMHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=C(NC2=C1C(=O)CC(C2)(C)C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Butyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
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